molecular formula C21H26ClN3O4S B12484480 N~2~-(2-chlorophenyl)-N-[3-(morpholin-4-yl)propyl]-N~2~-(phenylsulfonyl)glycinamide

N~2~-(2-chlorophenyl)-N-[3-(morpholin-4-yl)propyl]-N~2~-(phenylsulfonyl)glycinamide

Cat. No.: B12484480
M. Wt: 452.0 g/mol
InChI Key: OTIUVJHWECDMRD-UHFFFAOYSA-N
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Description

N~2~-(2-chlorophenyl)-N-[3-(morpholin-4-yl)propyl]-N~2~-(phenylsulfonyl)glycinamide is a complex organic compound with a unique structure that includes a chlorophenyl group, a morpholinyl propyl group, and a phenylsulfonyl glycinamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(2-chlorophenyl)-N-[3-(morpholin-4-yl)propyl]-N~2~-(phenylsulfonyl)glycinamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the chlorophenyl and morpholinyl propyl intermediates, followed by their coupling with phenylsulfonyl glycinamide under specific reaction conditions. Common reagents used in these reactions include chlorinating agents, amines, and sulfonyl chlorides. The reaction conditions may involve controlled temperatures, solvents, and catalysts to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This can include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N~2~-(2-chlorophenyl)-N-[3-(morpholin-4-yl)propyl]-N~2~-(phenylsulfonyl)glycinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

N~2~-(2-chlorophenyl)-N-[3-(morpholin-4-yl)propyl]-N~2~-(phenylsulfonyl)glycinamide has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis and chemical research.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or treatments for various diseases.

    Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and other industrial products.

Mechanism of Action

The mechanism of action of N2-(2-chlorophenyl)-N-[3-(morpholin-4-yl)propyl]-N~2~-(phenylsulfonyl)glycinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N2-(2-chlorophenyl)-N-[3-(morpholin-4-yl)propyl]-N~2~-(phenylsulfonyl)glycinamide include other glycinamide derivatives, chlorophenyl compounds, and morpholinyl propyl compounds. Examples include:

  • N~2~-(2-chlorophenyl)-N-(morpholin-4-yl)glycinamide
  • N~2~-(phenylsulfonyl)-N-(morpholin-4-yl)glycinamide
  • N~2~-(2-chlorophenyl)-N-(phenylsulfonyl)glycinamide

Uniqueness

What sets N2-(2-chlorophenyl)-N-[3-(morpholin-4-yl)propyl]-N~2~-(phenylsulfonyl)glycinamide apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This unique structure allows for a diverse range of applications and interactions with various molecular targets.

Properties

Molecular Formula

C21H26ClN3O4S

Molecular Weight

452.0 g/mol

IUPAC Name

2-[N-(benzenesulfonyl)-2-chloroanilino]-N-(3-morpholin-4-ylpropyl)acetamide

InChI

InChI=1S/C21H26ClN3O4S/c22-19-9-4-5-10-20(19)25(30(27,28)18-7-2-1-3-8-18)17-21(26)23-11-6-12-24-13-15-29-16-14-24/h1-5,7-10H,6,11-17H2,(H,23,26)

InChI Key

OTIUVJHWECDMRD-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCCNC(=O)CN(C2=CC=CC=C2Cl)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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